2-Azido-4,6-dinitrophenol

Descripción

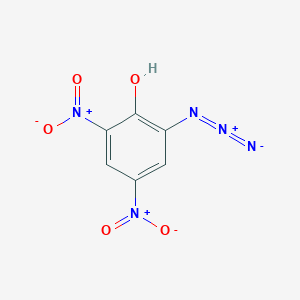

2-Azido-4,6-dinitrophenol is a nitroaromatic compound featuring an azido group (-N₃) and two nitro (-NO₂) substituents on a phenolic ring. For instance, describes its use as an intermediate in glycosylation reactions, where the azido group enables selective functionalization. The compound’s reactivity is likely influenced by the electron-withdrawing nitro groups, which stabilize the aromatic ring while enhancing the electrophilicity of adjacent positions, and the azide moiety, which can participate in click chemistry or act as a precursor for amine groups .

Propiedades

Número CAS |

33354-59-5 |

|---|---|

Fórmula molecular |

C6H3N5O5 |

Peso molecular |

225.12 g/mol |

Nombre IUPAC |

2-azido-4,6-dinitrophenol |

InChI |

InChI=1S/C6H3N5O5/c7-9-8-4-1-3(10(13)14)2-5(6(4)12)11(15)16/h1-2,12H |

Clave InChI |

HWTBWCUBBTWHSH-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1N=[N+]=[N-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dinitro-2-azidophenol typically involves the nitration of 2-azidophenol. The nitration process introduces nitro groups into the phenol ring. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as catalysts.

Industrial Production Methods

Industrial production of 4,6-dinitro-2-azidophenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dinitro-2-azidophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 2-azido-4,6-diaminophenol.

Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted phenols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and other azide sources are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of 2-azido-4,6-diaminophenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4,6-Dinitro-2-azidophenol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic compounds and in studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a biochemical probe.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 4,6-dinitro-2-azidophenol involves its interaction with molecular targets through its nitro and azido groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and activity .

Comparación Con Compuestos Similares

Key Differences:

- Functional Groups: The azide group in this compound distinguishes it from methyl- or deuterated analogs. Azides are highly reactive, enabling applications in bioorthogonal chemistry, whereas methyl groups (e.g., DNOC) enhance lipophilicity, favoring pesticidal activity .

- Nitro Group Positioning: 2,4-Dinitrophenol exhibits meta-directing nitro groups, influencing its acidity (pKa ~4.1) and solubility, whereas 4,6-dinitro derivatives (e.g., DNOC) display stronger electron-withdrawing effects, reducing ring reactivity .

Stability and Analytical Considerations

- Azido Derivatives: The azide group in this compound may introduce instability under heat or light, requiring careful handling. In contrast, deuterated analogs (e.g., 4-Nitrophenol-2,3,5,6-d4) exhibit enhanced isotopic stability for tracer studies .

- Recovery Challenges: Compounds like DNOC and 2,4-dinitrophenol show poor recovery (<50%) in gas chromatography due to polar functional groups and degradation during extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.